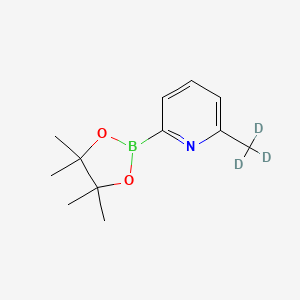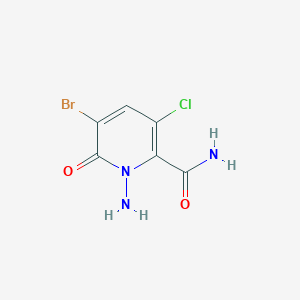
Fmoc-Ala(2-Bim)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine residue, which is further modified with a 2-benzimidazole (2-Bim) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(2-Bim)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of 2-Benzimidazole Group: The protected alanine is then reacted with a benzimidazole derivative under suitable conditions to introduce the 2-Bim group.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesizers, and employing purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Fmoc-Ala(2-Bim)-OH: can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotected Alanine Derivative: After removal of the Fmoc group.
Peptide Products: When coupled with other amino acids or peptides.
科学的研究の応用
Fmoc-Ala(2-Bim)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
作用機序
The mechanism of action of Fmoc-Ala(2-Bim)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The 2-benzimidazole group can provide additional functionality or binding properties to the resulting peptides.
類似化合物との比較
Fmoc-Ala(2-Bim)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Ala-OH: Lacks the 2-benzimidazole group, making it less versatile in certain applications.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue, offering different reactivity and applications.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering unique properties due to the presence of the 2-benzimidazole group. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.
特性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-3-(1H-benzimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(13-23-26-20-11-5-6-12-21(20)27-23)28-25(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27)(H,28,31)(H,29,30)/t22-/m0/s1 |
InChIキー |
KHIYPDVXJLFDAQ-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5N4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
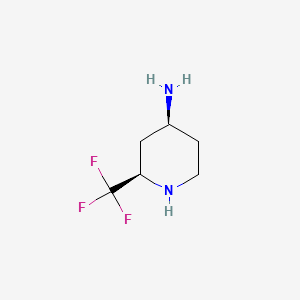
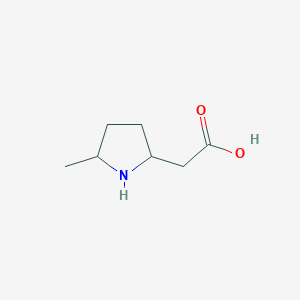
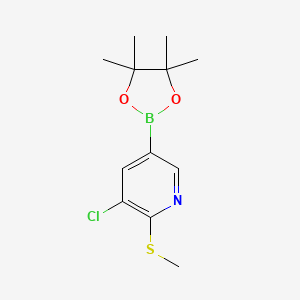

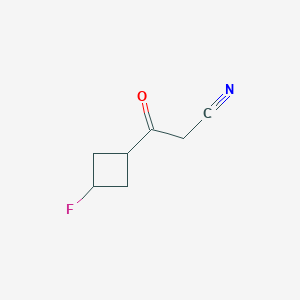
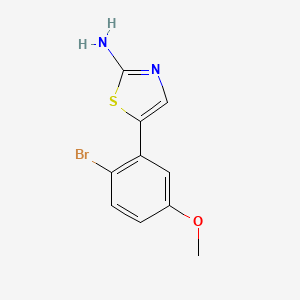
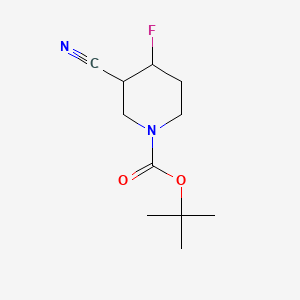
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
